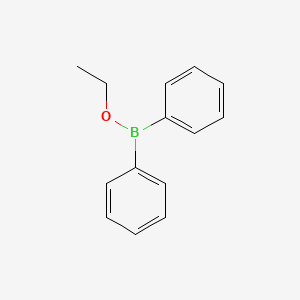

Ethyl diphenylborinate

Description

Ethyl diphenylborinate is an organoboron compound characterized by a boron atom bonded to two phenyl groups and an ethoxy group.

Properties

CAS No. |

43185-52-0 |

|---|---|

Molecular Formula |

C14H15BO |

Molecular Weight |

210.08 g/mol |

IUPAC Name |

ethoxy(diphenyl)borane |

InChI |

InChI=1S/C14H15BO/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |

InChI Key |

YBGWUWMCKYGGIY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl diphenylborinate can be synthesized through several methods. One common approach involves the reaction of diphenylborinic acid with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl diphenylborinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert it into borohydrides.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl diphenylborinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: Studies have shown its potential as a modulator of intracellular calcium levels, making it useful in cellular biology research.

Medicine: It has been investigated for its potential therapeutic effects, including its role as an inhibitor of certain enzymes and receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which ethyl diphenylborinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, it can modulate the activity of calcium channels, leading to changes in intracellular calcium levels. This modulation can affect various cellular processes, including signal transduction and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below compares key structural and molecular features of ethyl diphenylborinate with related compounds:

*Note: this compound’s molecular weight is estimated based on structural similarity to 2-APB.

Key Structural Insights :

- Ethyl vs. Aminoethyl Groups: this compound lacks the amino group present in 2-APB, which is critical for 2-APB’s biological activity (e.g., calcium channel modulation) .

- Phenyl vs.

2-Aminothis compound (2-APB)

- Calcium Signaling Modulation: 2-APB is a cell-permeable inhibitor of inositol trisphosphate receptors (IP₃R) and store-operated calcium entry (SOCE). It exhibits a biphasic effect on CRAC channels, potentiating activity at low concentrations (≤5 μM) and inhibiting it at higher doses .

- TRP Channel Activation: Activates TRPV1, TRPV2, and TRPV3 channels, making it a tool for studying nociception and thermosensation .

- Anticancer Applications: Synergizes with proteasome inhibitors (e.g., Bortezomib) by blocking cytoprotective autophagy in non-small cell lung cancer cells .

Diethylmethoxyborane

- Primarily used in organic synthesis as a reducing agent or catalyst. No direct biological roles are highlighted in the evidence .

This compound

- Hypothesized Applications: Likely used as a derivatization reagent in thin-layer chromatography (TLC) for polyphenol detection, similar to 2-APB . However, the amino group in 2-APB enhances fluorescence when bound to flavonoids, a feature this compound may lack .

Pharmacological and Toxicological Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.